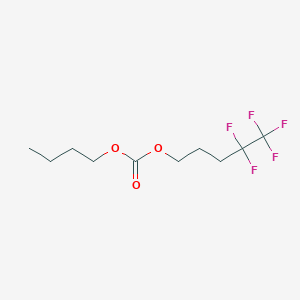

Butyl 4,4,5,5,5-pentafluoropentyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C10H15F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. Common reagents used in this synthesis include carbonyl diimidazole or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carbonate ester can be hydrolyzed to yield butyl alcohol and 4,4,5,5,5-pentafluoropentanol.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbonate ester.

Oxidation and Reduction: Specific oxidizing or reducing agents may be required depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Butyl alcohol and 4,4,5,5,5-pentafluoropentanol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its stability and unique properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism by which Butyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with specific molecular targets, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

- Butyl 4,4,5,5,5-trifluoropentyl carbonate

- Butyl 4,4,5,5,5-hexafluoropentyl carbonate

- Butyl 4,4,5,5,5-tetrafluoropentyl carbonate

Uniqueness

Butyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to the specific number and arrangement of fluorine atoms, which confer distinct properties such as higher thermal stability and resistance to chemical degradation compared to its analogs.

Biological Activity

Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₁₀H₁₅F₅O₃

- Molecular Weight : 278.216 g/mol

- CAS Number : 1923065-28-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological systems. The following sections detail key findings related to its biological effects.

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in inflammatory processes. This inhibition is particularly relevant in the context of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Cell Viability Effects : The compound has demonstrated varying impacts on cell viability across different cell lines. For instance, it has been noted to exhibit cytotoxic effects in certain cancer cell lines while sparing normal cells at specific concentrations .

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and anti-inflammatory properties of this compound:

- Cell Lines Tested : Various human cancer cell lines including HCT116 and others.

- Results :

Study 1: Antitumor Activity

A recent study investigated the antitumor potential of this compound in HCT116 cells. The findings indicated that:

- The compound induced significant apoptosis as evidenced by morphological changes such as nuclear condensation and fragmentation.

- IC50 values were determined to be within the micromolar range for tumor cells while exhibiting a selectivity index favoring normal cells .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound:

- The compound was tested for its ability to inhibit COX and LOX enzymes.

- Results demonstrated a significant reduction in prostaglandin E2 (PGE2) production in cultured rat synovial cells at nanomolar concentrations .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅F₅O₃ |

| Molecular Weight | 278.216 g/mol |

| CAS Number | 1923065-28-4 |

| Cytotoxicity (IC50) | Micromolar range in cancer cells |

| Selectivity Index | Favorable towards normal cells |

Properties

Molecular Formula |

C10H15F5O3 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

butyl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C10H15F5O3/c1-2-3-6-17-8(16)18-7-4-5-9(11,12)10(13,14)15/h2-7H2,1H3 |

InChI Key |

XQPGWBVRHYZTQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.